molecular formula C22H22FN3O3S2 B2776225 4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 306291-46-3

4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2776225
CAS RN: 306291-46-3
M. Wt: 459.55
InChI Key: RGJWZPLBQBHXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound used in scientific research for its potential pharmacological properties. This compound is known to have a thiazole ring and a benzamide moiety, which makes it a unique chemical entity. The synthesis method for this compound involves several steps and requires the use of specific reagents and conditions. The scientific research application of this compound is vast, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Electrophilic Intramolecular Cyclization

Intramolecular cyclization of derivatives of unsaturated compounds has been studied, showing the formation of tetrahydro-5H-thieno[3,2-b]azepin-5-ones and tetrahydrofuran-2-ones. This research is significant for understanding the chemical properties and reactivity of thiazole and azepane derivatives, potentially useful in synthesizing complex molecules for various applications (Danilyuk et al., 2016).

Radioligand Development for Imaging Studies

The synthesis and evaluation of radioligands for imaging norepinephrine transporters have been explored, highlighting the compound's potential in neuroimaging applications. Such studies are crucial for advancing our understanding of neurological disorders and developing diagnostic tools (Schou et al., 2006).

Fluorescent Sensors for Metal Ions

Research into benzimidazole and benzothiazole conjugated Schiff base has demonstrated their utility as fluorescent sensors for detecting metal ions such as Al3+ and Zn2+. This application is vital for environmental monitoring and analytical chemistry, offering a method for sensitive and selective detection of specific ions (Suman et al., 2019).

Antimicrobial Activity of Thiazolinone Derivatives

The synthesis and antimicrobial activity screening of spiro thiazolinone heterocyclic compounds have been conducted, showing promise for developing new antimicrobial agents. This line of research contributes to addressing the challenge of antibiotic resistance by discovering novel compounds with effective antimicrobial properties (Patel & Patel, 2015).

Vasopressin Receptor Antagonists

A study on the synthesis of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines explores their activity as arginine vasopressin (AVP) receptor antagonists. This research could lead to the development of new therapeutic agents for conditions influenced by vasopressin, such as inappropriate antidiuretic hormone secretion (Albright et al., 2000).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S2/c23-18-9-5-16(6-10-18)20-15-30-22(24-20)25-21(27)17-7-11-19(12-8-17)31(28,29)26-13-3-1-2-4-14-26/h5-12,15H,1-4,13-14H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJWZPLBQBHXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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